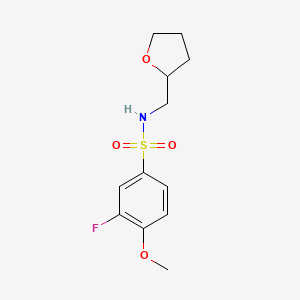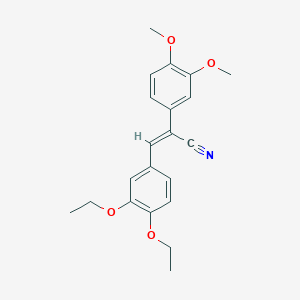
3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a synthetic compound that belongs to the class of acrylonitrile derivatives. It is a yellow crystalline solid that has been widely used in scientific research due to its unique properties.
作用機序
The mechanism of action of 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves its ability to undergo photochemical reactions upon exposure to light. The compound absorbs light in the UV-visible range and undergoes a series of reactions that lead to the formation of highly reactive species, such as singlet oxygen and free radicals. These reactive species can then react with biological molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile depend on its concentration, the duration of exposure, and the type of biological molecule it interacts with. The compound can induce oxidative stress, DNA damage, and cell death in cancer cells, making it a potential candidate for cancer treatment. It can also interfere with the function of enzymes and proteins, leading to changes in cellular metabolism and signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments is its high sensitivity and selectivity for detecting biological molecules. It can be used in a wide range of experimental conditions and can provide real-time monitoring of biological processes. However, the compound has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and analyze the data.
将来の方向性
The future directions for research on 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile include exploring its potential applications in other fields, such as environmental monitoring and food safety. Additionally, further studies are needed to understand the molecular mechanisms underlying its biological effects and to develop more efficient and safer methods for its synthesis and use. Finally, the compound's potential as a drug candidate for cancer treatment and other diseases should be further investigated.
In conclusion, 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a unique compound with a wide range of scientific research applications. Its ability to detect and measure biological molecules and induce biochemical and physiological effects makes it a valuable tool for studying various biological processes. However, further research is needed to fully understand its potential and limitations, and to develop more efficient and safer methods for its use.
合成法
The synthesis of 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the reaction of 3,4-diethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde with malononitrile in the presence of piperidine and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
科学的研究の応用
3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has been extensively used in scientific research as a fluorescent probe for detecting and measuring various biological molecules. It has been used to detect the presence of reactive oxygen species, metal ions, and other biomolecules in cells and tissues. Additionally, this compound has been used as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
(Z)-3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-5-25-19-9-7-15(12-21(19)26-6-2)11-17(14-22)16-8-10-18(23-3)20(13-16)24-4/h7-13H,5-6H2,1-4H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJMWNUOJNZPHN-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC(=C(C=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC(=C(C=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5499510.png)


![methyl 2-[5-(5-chloro-2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5499538.png)
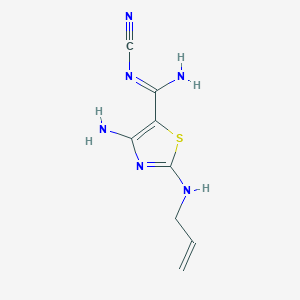
![2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile](/img/structure/B5499550.png)
![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5499561.png)
![5-isopropyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499566.png)
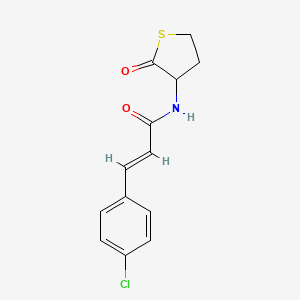
![1-[(2,4,6-trichlorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5499574.png)
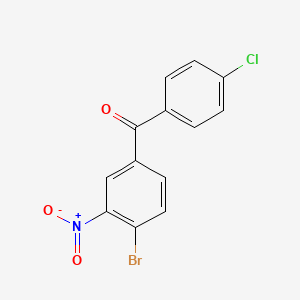
![2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5499593.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5499607.png)
